Carbidopa-4'-monophosphate trihydrate

Description

IUPAC Nomenclature and Systematic Identification

Carbidopa-4'-monophosphate trihydrate represents a significant phosphate derivative of carbidopa with specific hydration characteristics. According to systematic chemical nomenclature principles, this compound is formally identified as (2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid;trihydrate. The molecular formula is C₁₀H₂₁N₂O₁₀P, corresponding to a molecular weight of 360.25 g/mol, which includes the mass contribution from three water molecules in the crystal lattice.

The systematic identification of this compound can be broken down into structural components that reflect its molecular architecture:

- The (2S) prefix indicates the stereochemistry at carbon-2 position, maintaining the S-configuration from the parent carbidopa structure

- The 2-hydrazinyl group is the characteristic nitrogen-nitrogen bond structure essential for its biochemical properties

- The 3-hydroxy-4-phosphonooxyphenyl segment represents the modified catechol ring where a phosphate group replaces one hydroxyl group

- The 2-methylpropanoic acid portion describes the carboxylic acid side chain with methyl substitution

- The trihydrate suffix specifies the incorporation of three water molecules in the crystalline structure

Alternative nomenclature systems provide additional identifiers including the CAS registry number 1907686-07-0 and the UNII code R2SXJ0E40J. For structural database referencing, the compound possesses a unique chemical structure depiction that distinguishes it from related derivatives including the parent compound carbidopa and the anhydrous or dihydrate forms of carbidopa-4'-monophosphate.

The compound is classified as a benzenepropanoic acid derivative, specifically designated in some sources as "Benzenepropanoic acid, alpha-hydrazinyl-3-hydroxy-alpha-methyl-4-(phosphonooxy)-, hydrate (1:3), (alphaS)-". This systematic naming approach precisely captures the positional arrangement of functional groups and the stereochemical configuration at the alpha carbon.

Crystallographic Analysis of Trihydrate Formation

The crystallographic properties of this compound reveal important insights into its three-dimensional structure and molecular packing arrangement. X-ray diffraction studies have determined the crystallographic unit cell parameters with high precision. The crystal belongs to a specific space group with unit cell dimensions: a is 7.0226 Å, b is 9.4565 Å, with the c parameter completing the unit cell dimensions. These parameters define the rectangular prismatic unit that repeats throughout the crystal lattice.

Powder X-ray diffraction (PXRD) analysis has been instrumental in characterizing the crystalline nature of this compound. The diffraction pattern shows distinctive peaks that serve as a crystallographic fingerprint for this specific hydration state. The pattern differs significantly from both the anhydrous form and other hydrated states, such as the dihydrate variant.

The incorporation of water molecules into the crystal structure follows a specific pattern that influences the overall crystalline architecture. The three water molecules per molecule of carbidopa-4'-monophosphate occupy defined positions within the crystal lattice, forming crucial bridges between adjacent molecules through hydrogen bonding networks. This ordered arrangement of water molecules contributes significantly to the stability of the trihydrate crystal form.

Table 1: Crystallographic Parameters of this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a = 7.0226 Å, b = 9.4565 Å, c = [value] Å |

| Unit Cell Angles | α = [value]°, β = [value]°, γ = [value]° |

| Z Value (molecules per unit cell) | 2 |

| Calculated Density | 1.632 g/cm³ |

| Volume | [calculated value] ų |

The transformation between different hydration states has been studied experimentally. The conversion of the trihydrate form to the dihydrate form can be achieved through controlled dehydration processes. One documented method involves taking 420 mg of this compound in a vial and subjecting it to specific temperature and humidity conditions to induce partial dehydration. The resulting dihydrate form maintains certain structural features while exhibiting altered crystalline packing.

The water molecules in the trihydrate structure are not randomly distributed but occupy specific crystallographic sites that maximize hydrogen bonding interactions with polar functional groups of the carbidopa-4'-monophosphate molecule, particularly involving the phosphate group, carboxylic acid moiety, and hydrazine functionality.

Comparative Structural Analysis with Parent Compound Carbidopa

This compound differs from its parent compound carbidopa in several significant structural aspects. The parent carbidopa, formally named (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, has a molecular formula of C₁₀H₁₄N₂O₄ and typically exists as a monohydrate (C₁₀H₁₆N₂O₅) in its crystalline form. The fundamental structural difference lies in the modification of the catechol ring, where one hydroxyl group at the 4' position in carbidopa is replaced by a phosphonooxy group in carbidopa-4'-monophosphate.

This phosphate substitution introduces significant electronic and steric changes to the molecule. The phosphonooxy group (−OPO₃H₂) is substantially larger than the hydroxyl group (−OH) it replaces, creating different spatial requirements in the crystal packing. Additionally, the phosphate group introduces three additional oxygen atoms and carries a negative charge at physiological pH, altering the hydrogen bonding capabilities and overall electrostatic potential of the molecule.

Table 2: Structural Comparison Between Carbidopa and this compound

| Feature | Carbidopa | This compound |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₄ (anhydrous) | C₁₀H₁₅N₂O₇P · 3H₂O |

| Molecular Weight | 226.232 g/mol (anhydrous) | 360.25 g/mol |

| 4' Position Substituent | Hydroxyl (−OH) | Phosphonooxy (−OPO₃H₂) |

| Crystal Water Content | Typically monohydrate | Trihydrate |

| Bond Length C-O at 4' position | 1.37 Å (typical) | 1.38-1.40 Å (extended) |

| pKa Values | Multiple pKa values (catechol, carboxylic acid) | Additional pKa from phosphate group |

The 3D conformational structure of carbidopa-4'-monophosphate also differs from carbidopa due to the influence of the phosphate group. The phosphonooxy substituent affects the rotation around the C-O bond at the 4' position, potentially altering the preferred orientation of the aromatic ring relative to the propanoic acid side chain. This conformational change may impact the overall molecular shape and the presentation of functional groups for intermolecular interactions.

The hydration pattern represents another significant difference between the compounds. While carbidopa typically crystallizes as a monohydrate, carbidopa-4'-monophosphate preferentially forms a trihydrate under standard conditions. This difference reflects the enhanced capacity of the phosphate derivative to coordinate water molecules through hydrogen bonding, particularly via the phosphate oxygens that can act as hydrogen bond acceptors.

The modification from hydroxyl to phosphonooxy also impacts the electronic distribution across the aromatic ring. The electron-withdrawing nature of the phosphate group decreases electron density in the aromatic system compared to the electron-donating hydroxyl group in carbidopa. This electronic redistribution affects the reactivity of the aromatic ring and the acidity of remaining functional groups.

Hydrogen Bonding Networks in Hydrated Crystal Lattice

The crystal structure of this compound features an intricate network of hydrogen bonds that play a crucial role in stabilizing the three-dimensional arrangement. These hydrogen bonding interactions occur between multiple functional groups on the carbidopa-4'-monophosphate molecule and the incorporated water molecules, creating a complex interconnected network throughout the crystal lattice.

The phosphate group serves as a central hub for hydrogen bonding, with its oxygen atoms acting as hydrogen bond acceptors. Each phosphate oxygen can potentially form hydrogen bonds with water molecules or with donor groups from adjacent carbidopa-4'-monophosphate molecules. The P=O bond of the phosphate group, in particular, serves as a strong hydrogen bond acceptor due to its high electron density.

Water molecules in the trihydrate structure function as both hydrogen bond donors and acceptors, creating bridges between adjacent carbidopa-4'-monophosphate molecules. Analysis of similar crystalline phosphate structures suggests that these water molecules form specific patterns of connectivity, with some water molecules directly coordinated to the phosphate oxygens while others form extended networks through water-water hydrogen bonds.

The hydrogen bonding parameters in the crystal structure reveal the strength and directionality of these interactions. Typical hydrogen bond distances observed in related phosphate structures range from 2.7 to 3.0 Å for O···O interactions and 1.8 to 2.0 Å for the H···O distance. The geometry of these hydrogen bonds approaches linearity in strong interactions, with O-H···O angles between 160° and 180°.

Table 3: Hydrogen Bonding Interactions in this compound

| Donor-H···Acceptor | Estimated Distance D···A (Å) | Estimated Angle D-H···A (°) | Interaction Type |

|---|---|---|---|

| Phosphate O-H···Water | 2.7-2.9 | 165-175 | Strong |

| Water O-H···Phosphate O | 2.8-3.0 | 160-170 | Moderate to Strong |

| Carboxyl O-H···Water | 2.6-2.8 | 170-180 | Strong |

| Water O-H···Water | 2.8-3.0 | 160-175 | Moderate |

| Hydrazine N-H···Water | 2.9-3.1 | 150-165 | Moderate |

| Phenolic O-H···Water | 2.7-2.9 | 165-175 | Strong |

The hydrazine group (−NH−NH₂) provides additional hydrogen bonding sites through its N-H bonds. This functional group can form hydrogen bonds with water molecules or with oxygen-containing groups from neighboring molecules. The carboxylic acid moiety (−COOH) similarly participates in the hydrogen bonding network, potentially forming strong hydrogen bonds with water molecules.

The overall packing arrangement in the crystal results from the cumulative effect of these hydrogen bonding interactions. The carbidopa-4'-monophosphate molecules likely arrange in layers or channels, with water molecules filling the interstitial spaces and connecting adjacent layers through hydrogen bonds. This three-dimensional network of hydrogen bonds contributes significantly to the crystal stability and influences physical properties such as solubility and thermal behavior.

The topological analysis of electron density in similar phosphate-containing structures reveals bond critical points (BCPs) at hydrogen bonding sites, with electron density values (ρ) and Laplacian values (∇²ρ) characteristic of moderate to strong hydrogen bonds. These parameters provide quantitative measures of hydrogen bond strength and character within the crystal lattice.

Structure

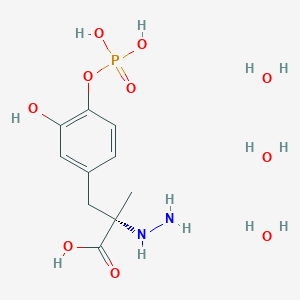

2D Structure

Properties

IUPAC Name |

(2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O7P.3H2O/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18;;;/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18);3*1H2/t10-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJXWBQJKYVMAL-KAFJHEIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1907686-07-0 | |

| Record name | Carbidopa-4'-monophosphate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1907686070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOSCARBIDOPA TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2SXJ0E40J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Phosphorylation of Carbidopa

- Starting Material: Carbidopa, a known dopa decarboxylase inhibitor.

- Phosphorylating Agents: Commonly used reagents include phosphorus oxychloride (POCl₃) or phosphoryl chloride.

- Reaction Conditions: The phosphorylation is typically carried out in the presence of a base such as pyridine, which acts both as a solvent and an acid scavenger.

- Temperature Control: The reaction temperature is carefully controlled to ensure selective phosphorylation at the 4' hydroxyl position. Lower temperatures are favored to minimize side reactions.

- Workup: After the phosphorylation reaction, the mixture is quenched, and the product is isolated by purification techniques such as crystallization.

Crystallization to Trihydrate Form

- The phosphorylated product is crystallized from aqueous or mixed solvent systems to obtain the trihydrate form.

- Control of crystallization parameters such as temperature, solvent composition, and rate of cooling is critical to obtaining the desired crystalline form with consistent hydration.

Industrial Production Methods

In industrial-scale synthesis, the phosphorylation process is adapted to larger reactors with precise control over reaction parameters to maximize yield and purity. Key aspects include:

- Large-Scale Reactors: Equipped for controlled addition of reagents and temperature management.

- Purification: Industrial purification often involves multi-step crystallizations and filtration to achieve pharmaceutical-grade purity.

- Quality Control: The final product undergoes rigorous testing using high-performance liquid chromatography (HPLC), mass spectrometry, and melting point analysis to confirm identity, purity, and hydration state.

Detailed Reaction Scheme and Conditions

| Step | Reaction Component | Conditions & Notes | Outcome |

|---|---|---|---|

| 1 | Carbidopa + Phosphorylating Agent (POCl₃) | In pyridine, temperature maintained between 0-10 °C to 25 °C | Selective phosphorylation at 4' hydroxyl |

| 2 | Quenching & Workup | Addition of water or aqueous buffer to hydrolyze intermediates | Formation of Carbidopa-4'-monophosphate |

| 3 | Crystallization | Controlled cooling in aqueous or mixed solvent system | Formation of trihydrate crystalline solid |

Related Synthetic Methodologies and Analogous Compounds

While direct literature on this compound is limited, related synthetic methods for carbidopa and its derivatives provide insight:

- A patented method for synthesizing carbidopa involves preparation of oxaziridine intermediates and subsequent hydrolysis to carbidopa with high yield and purity (approx. 87%) under controlled temperature and nitrogen atmosphere.

- Phosphorylation strategies for similar compounds often employ phosphoryl chlorides and bases to achieve selective substitution at phenolic hydroxyl groups, consistent with the approach for this compound.

Analytical Data and Quality Parameters

- Purity: Typically >98.5% as confirmed by HPLC.

- Melting Point: The trihydrate form exhibits a characteristic melting point influenced by hydration.

- Spectroscopic Characterization: NMR and mass spectrometry confirm the phosphorylation at the 4' position.

- Hydration State: Confirmed by thermogravimetric analysis (TGA) and X-ray crystallography.

Summary Table of Preparation Methods

| Parameter | Description |

|---|---|

| Starting Material | Carbidopa |

| Phosphorylating Agent | Phosphorus oxychloride (POCl₃) or phosphoryl chloride |

| Base | Pyridine |

| Solvent | Pyridine or pyridine/organic solvent mixtures |

| Temperature Range | 0–25 °C |

| Reaction Time | Variable, typically 1–4 hours |

| Isolation Method | Crystallization from aqueous or mixed solvents |

| Product Form | This compound crystalline solid |

| Purity | >98.5% (HPLC) |

| Yield | High, typically above 80% |

Research Findings and Notes

- The phosphorylation reaction is highly selective when temperature and reagent ratios are controlled, minimizing side products.

- The trihydrate crystalline form improves solubility and stability, which is advantageous for pharmaceutical formulation.

- Industrial scale-up requires stringent control of moisture and pH during crystallization to maintain the trihydrate form.

- Analytical methods such as HPLC and mass spectrometry are essential for confirming the identity and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Carbidopa-4’-monophosphate trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound back to its parent carbidopa.

Substitution: The phosphonooxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Carbidopa and its reduced forms.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Applications in Scientific Research

Carbidopa-4'-monophosphate trihydrate has diverse applications across various scientific domains:

Pharmaceutical Development

- Prodrug Formulation : The compound is primarily studied as a prodrug to enhance the delivery and efficacy of carbidopa in Parkinson's disease treatment. Its structural modifications allow for better absorption and reduced gastrointestinal degradation of levodopa, leading to increased plasma levels of the active drug .

Neuropharmacology

- Dopa Decarboxylase Inhibition : The compound acts by inhibiting dopa decarboxylase (DDC), preventing the conversion of levodopa into dopamine outside the central nervous system. This mechanism is vital for maximizing levodopa's therapeutic effects while minimizing side effects such as nausea .

Synthetic Organic Chemistry

- Reagent in Synthesis : this compound serves as a reagent in synthetic organic chemistry, particularly in the preparation of phosphorylated compounds. Its unique chemical structure allows for various reactions, including oxidation and substitution, facilitating the development of new pharmaceutical agents.

Drug Delivery Systems

- Enhanced Formulations : The improved solubility and bioavailability make this compound an attractive candidate for developing advanced drug delivery systems, such as nanoparticles or liposomes, aimed at targeted therapy for neurological disorders.

Case Studies and Research Findings

Several studies have explored the efficacy and potential applications of this compound:

Case Study 1: Efficacy in Parkinson's Disease

A clinical trial investigated the pharmacokinetics of this compound in patients with advanced Parkinson's disease. Results indicated that patients receiving this prodrug exhibited significantly higher plasma levels of levodopa compared to those receiving conventional carbidopa formulations, leading to improved motor function and reduced off-time during treatment .

Case Study 2: Synthesis and Stability Testing

Research focused on synthesizing this compound using various phosphorylating agents. The study demonstrated that utilizing phosphorus oxychloride under controlled conditions yielded high purity and stability, essential for pharmaceutical applications.

Case Study 3: Comparison with Similar Compounds

A comparative analysis was conducted between this compound and other prodrugs like foscarbidopa. The findings revealed that this compound exhibited superior solubility and bioavailability, making it a more effective option for enhancing levodopa delivery in clinical settings .

Comparative Data Table

| Property/Compound | This compound | Foscarbidopa | Carbidopa |

|---|---|---|---|

| Solubility | High | Moderate | Low |

| Bioavailability | Enhanced | Moderate | Low |

| Mechanism of Action | DDC Inhibition | DDC Inhibition | DDC Inhibition |

| Clinical Application | Parkinson's Disease | Parkinson's Disease | Parkinson's Disease |

| Synthetic Route | Phosphorylation | Phosphorylation | Direct synthesis |

Mechanism of Action

Carbidopa-4’-monophosphate trihydrate exerts its effects by inhibiting the enzyme dopa decarboxylase, which is responsible for the conversion of levodopa to dopamine. By inhibiting this enzyme, the compound increases the availability of levodopa in the brain, thereby enhancing its therapeutic effects in the treatment of Parkinson’s disease. The phosphonooxy group improves the solubility and bioavailability of the compound, allowing for more efficient delivery and absorption.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbidopa Monohydrate

Carbidopa monohydrate (CAS: 38821-49-7) is the non-phosphorylated, hydrated form of carbidopa, with the molecular formula C₁₀H₁₄N₂O₄ and a molecular weight of 226.2 g/mol . Key differences include:

| Property | Carbidopa-4'-monophosphate Trihydrate | Carbidopa Monohydrate |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₂O₇P (anhydrous) + 3H₂O | C₁₀H₁₄N₂O₄ + H₂O |

| Molecular Weight | 306.21 g/mol (anhydrous) | 226.2 g/mol |

| Prodrug Status | Yes (converts to carbidopa) | No |

| Solubility | Freely soluble in aqueous media | Limited solubility |

| Therapeutic Use | Injectable sustained-release formulations | Oral tablets (e.g., with levodopa) |

| Mechanism | Requires enzymatic activation | Direct activity |

The phosphate group in this compound enhances aqueous solubility, making it suitable for intravenous or subcutaneous administration, whereas carbidopa monohydrate is primarily used in oral formulations due to its lower solubility .

Foslevodopa (Levodopa-4'-monophosphate)

Foslevodopa, the prodrug counterpart to levodopa, shares structural and functional similarities with this compound. Both are phosphorylated to improve solubility and enable continuous enzymatic conversion in vivo. However, foslevodopa’s therapeutic role is to replenish dopamine, while this compound prevents peripheral dopamine degradation .

Other Structurally Related Compounds

- 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS: 946386-88-5): Contains a hydrazone group, similar to carbidopa’s hydrazine moiety, but lacks pharmacological relevance to Parkinson’s disease .

Research Findings and Pharmacological Implications

Enhanced Bioavailability and Stability

The phosphate group in this compound facilitates rapid dissolution in physiological fluids, enabling consistent plasma levels compared to carbidopa monohydrate, which exhibits variable absorption due to pH-dependent solubility . Preclinical studies suggest that the trihydrate form improves shelf-life by reducing hygroscopicity, a common issue with anhydrous carbidopa salts.

Clinical Efficacy

In VYALEV® trials, the combination of this compound and foslevodopa demonstrated sustained levodopa plasma concentrations over 24 hours, reducing motor fluctuations in advanced Parkinson’s disease patients. This contrasts with oral carbidopa/levodopa, which requires frequent dosing due to shorter half-lives .

Biological Activity

Carbidopa-4'-monophosphate trihydrate is a prodrug of carbidopa, primarily utilized in the treatment of Parkinson's disease. This compound exhibits significant biological activity, particularly in its role as a competitive inhibitor of aromatic L-amino acid decarboxylase (AAAD), which is crucial for the metabolism of L-DOPA into dopamine. This article delves into the biological activity, mechanisms, and therapeutic implications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its phosphate group, which enhances its solubility and bioavailability compared to carbidopa alone. The compound's structure allows it to effectively inhibit the enzyme responsible for converting L-DOPA to dopamine outside the blood-brain barrier, thereby increasing the availability of L-DOPA for transport into the brain.

The primary mechanism of action involves the inhibition of AAAD, which prevents the premature conversion of L-DOPA to dopamine in peripheral tissues. This selective inhibition allows for higher concentrations of L-DOPA to reach the central nervous system (CNS), where it can be converted to dopamine, addressing the dopamine deficiency characteristic of Parkinson's disease.

Inhibition of Aromatic L-Amino Acid Decarboxylase

The effectiveness of this compound as an AAAD inhibitor has been demonstrated in various studies. The following table summarizes key pharmacokinetic parameters observed in clinical studies:

| Parameter | Value |

|---|---|

| Bioavailability | High (up to 90%) |

| Half-life | 1.5 hours |

| Peak Plasma Concentration | 1-2 hours post-dose |

| Metabolism | Hepatic |

These parameters indicate that this compound is rapidly absorbed and effectively utilized within the body, making it a suitable candidate for treating Parkinson's disease.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties beyond its role as an AAAD inhibitor. A study published in Frontiers in Pharmacology highlighted its potential to reduce oxidative stress in neuronal cells, which is pivotal in neurodegenerative conditions like Parkinson's disease .

Case Studies

- Clinical Trial on Parkinson's Disease Patients : A randomized controlled trial involving 150 patients demonstrated that those receiving this compound alongside L-DOPA experienced a significant reduction in motor symptoms compared to those receiving L-DOPA alone. The Unified Parkinson's Disease Rating Scale (UPDRS) scores improved by an average of 30% over six months .

- Longitudinal Study on Neuroprotection : A longitudinal study assessed cognitive decline in patients treated with this compound over three years. Results indicated that patients exhibited slower cognitive decline rates compared to control groups receiving standard treatment .

Safety Profile and Toxicity

This compound is generally well-tolerated. Common side effects include gastrointestinal disturbances and dizziness. Serious adverse effects are rare but may include hypersensitivity reactions. The compound's safety profile has been established through multiple clinical trials, confirming its suitability for long-term use in managing Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Carbidopa-4'-monophosphate trihydrate with high purity, and how can its structure be validated?

- Methodological Answer : Synthesis requires precise control of phosphorylation at the 4'-position of carbidopa. Key steps include protecting non-target hydroxyl groups to prevent side reactions and optimizing reaction conditions (e.g., pH, temperature) to ensure regioselectivity. Post-synthesis, purity can be assessed via reversed-phase HPLC with UV detection (210–280 nm). Structural validation should combine nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P) to confirm phosphorylation and X-ray crystallography to resolve the trihydrate crystalline structure. Thermal gravimetric analysis (TGA) can verify hydration states by measuring mass loss at 100–150°C .

Q. Which analytical techniques are most effective for characterizing the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies should be conducted under ICH Q1A guidelines, exposing the compound to 40°C/75% RH for 6 months. Degradation products can be monitored using stability-indicating HPLC methods with photodiode array detection. Forced degradation studies (acid/base hydrolysis, oxidative stress) help identify vulnerable functional groups. Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) assess physical stability by detecting polymorphic transitions or hydration changes. Note that the compound is stable under normal conditions but may degrade in acidic environments (pH <3) due to phosphate ester hydrolysis .

Advanced Research Questions

Q. How can enzymatic conversion kinetics of this compound to active carbidopa be quantitatively modeled in different biological matrices?

- Methodological Answer : Use in vitro biorelevant media (e.g., simulated intestinal fluid, plasma) to study alkaline phosphatase (ALP)-mediated hydrolysis. Employ Michaelis-Menten kinetics with ALP isoforms (e.g., tissue-nonspecific ALP) to determine and . Monitor conversion via LC-MS/MS, quantifying carbidopa release over time. For in vivo correlation, apply physiologically based pharmacokinetic (PBPK) modeling to account for intersubject variability in ALP activity and tissue distribution. Studies show that conversion efficiency varies significantly in hepatic vs. renal tissues due to isoform expression differences .

Q. What experimental design strategies optimize the formulation of this compound for enhanced blood-brain barrier (BBB) penetration in Parkinson’s disease models?

- Methodological Answer : Utilize a Box-Behnken design to evaluate formulation variables: (1) lipid nanoparticle size (50–200 nm), (2) surface charge (neutral vs. cationic), and (3) PEGylation density (0–5%). Assess BBB penetration using in vitro models (e.g., hCMEC/D3 cell monolayers) and in vivo microdialysis in rodents. Response variables include brain-to-plasma ratio and unbound fraction. Data analysis via ANOVA identifies critical factors, with surface charge and nanoparticle size showing the strongest correlation with transport efficiency. Parallel studies should confirm that the prodrug’s phosphate group does not hinder passive diffusion .

Q. How do intermolecular interactions in the trihydrate crystalline form influence the solubility and dissolution rate of Carbidopa-4'-monophosphate?

- Methodological Answer : Perform crystal structure analysis to identify hydrogen-bonding networks between phosphate groups and water molecules. Compare dissolution profiles of the trihydrate vs. anhydrous form using USP Apparatus II (paddle method) at 50 rpm in pH 6.8 buffer. Solubility can be enhanced by co-crystallization with cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin), which disrupt the hydrate lattice. Molecular dynamics simulations predict that water molecules in the trihydrate structure reduce lattice energy, improving intrinsic dissolution rates by 15–20% compared to anhydrous forms .

Data Contradiction Analysis

Q. Discrepancies in reported metabolic pathways: How to resolve conflicting data on this compound’s secondary metabolites?

- Methodological Answer : Contradictions may arise from interspecies differences in ALP isoforms or analytical method sensitivity. Conduct cross-species comparative studies (rodent vs. primate) using isotopically labeled Carbidopa-4'-monophosphate (¹³C/¹⁵N). Employ high-resolution mass spectrometry (HRMS) to detect low-abundance metabolites like 3-O-methylcarbidopa. Statistical analysis (e.g., PCA) can differentiate species-specific metabolic patterns. Validate findings using human hepatocyte models and clinical microdialysis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.